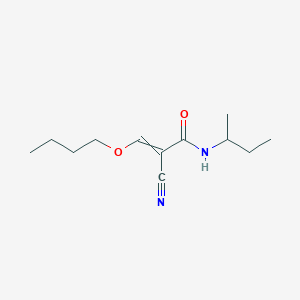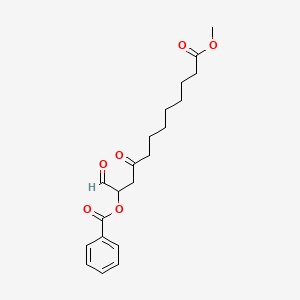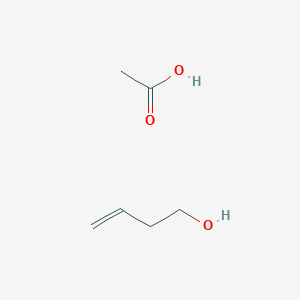
Acetic acid;but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;but-3-en-1-ol is an organic compound that combines the properties of acetic acid and but-3-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. But-3-en-1-ol, on the other hand, is an unsaturated alcohol with the chemical formula C₄H₇OH. The combination of these two compounds results in a unique molecule that exhibits characteristics of both an acid and an alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid;but-3-en-1-ol can be synthesized through esterification, a reaction between acetic acid and but-3-en-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;but-3-en-1-ol undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into acetic acid and but-3-en-1-ol.
Oxidation: Reaction with oxidizing agents to form corresponding aldehydes or ketones.
Reduction: Reaction with reducing agents to form corresponding alcohols.
Common Reagents and Conditions
Esterification: Concentrated sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: Esters.
Hydrolysis: Acetic acid and but-3-en-1-ol.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;but-3-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties.
But-3-en-1-ol: An unsaturated alcohol with similar alcohol properties.
Ethyl acetate: An ester formed from acetic acid and ethanol, similar in structure and reactivity.
Uniqueness
Acetic acid;but-3-en-1-ol is unique due to its combination of acidic and alcoholic properties, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
91364-32-8 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
acetic acid;but-3-en-1-ol |
InChI |
InChI=1S/C4H8O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4) |
Clave InChI |
DWSQSZXQXYUKSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


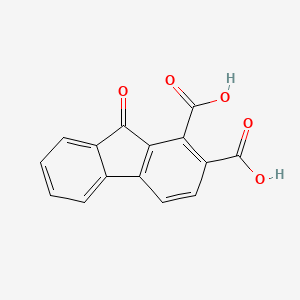
phenylsilane](/img/structure/B14357148.png)
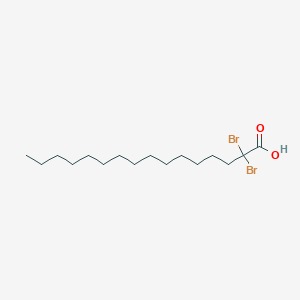
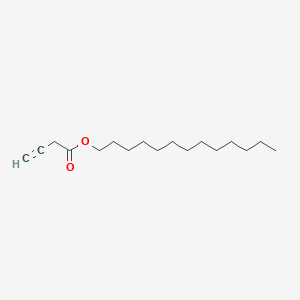
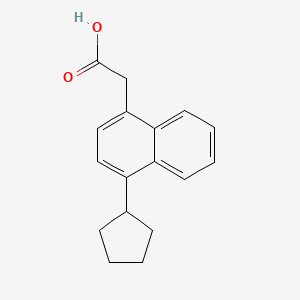
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
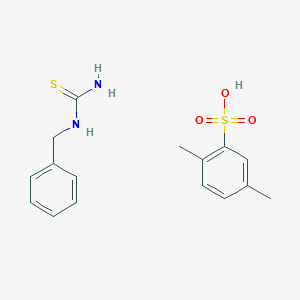
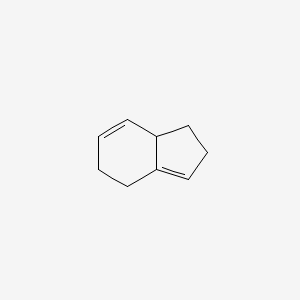
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)

